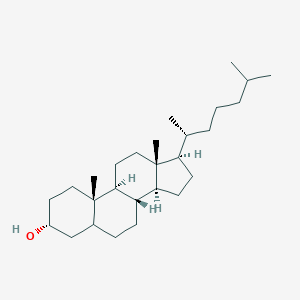

Cholestan-3alpha-ol

Description

Structure

3D Structure

Properties

CAS No. |

18769-46-5 |

|---|---|

Molecular Formula |

C27H48O |

Molecular Weight |

388.7 g/mol |

IUPAC Name |

(3R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21-,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

QYIXCDOBOSTCEI-DSHIFKSRSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Synonyms |

5Β-CHOLESTAN-3Α-OL |

Origin of Product |

United States |

Ii. Biosynthesis and Metabolic Pathways of Cholestan 3alpha Ol

Endogenous Formation and Precursors

Cholestan-3alpha-ol is formed endogenously through the metabolic transformation of its precursor, 5alpha-Cholestan-3-one (B1202042). This conversion is a critical step in the catabolism of cholesterol.

The primary mechanism for the synthesis of this compound is the enzymatic reduction of the 3-keto group of 5alpha-Cholestan-3-one. nih.gov This reaction is carried out by specific dehydrogenases that determine the stereochemistry of the resulting hydroxyl group.

The enzyme responsible for this specific reduction is 3-alpha-hydroxysteroid dehydrogenase (3α-HSD). nih.gov This enzyme belongs to the aldo-keto reductase (AKR) superfamily and facilitates the conversion of 3-ketosteroids into their corresponding 3α-hydroxysteroids. reactome.orgmdpi.com The action of 3α-HSD on 5alpha-Cholestan-3-one yields this compound. nih.gov

The reductive activity of 3-alpha-hydroxysteroid dehydrogenase is dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide cofactors. Specifically, the 3α-HSD involved in the reduction of 5alpha-Cholestan-3-one in rat liver can utilize either reduced nicotinamide adenine dinucleotide (NADH) or reduced nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the hydrogen donor for the reaction. nih.gov In contrast, the corresponding 3-beta-hydroxysteroid dehydrogenase, which produces the 3β-epimer, is solely dependent on NADPH. nih.gov

The reduction of 5alpha-Cholestan-3-one by liver microsomal preparations produces both this compound and its epimer, 5alpha-Cholestan-3beta-ol. nih.gov However, the reaction shows a distinct stereospecificity, with the 3beta-isomer being the major product. Research using rat liver microsomes has shown that the ratio of 5alpha-Cholestan-3beta-ol to this compound formed is approximately 10:1. nih.gov This ratio appears to be independent of the sex of the animal from which the microsomes were prepared. nih.gov

| Parameter | Details | Reference |

|---|---|---|

| Substrate | 5alpha-Cholestan-3-one | nih.gov |

| Enzyme | 3-alpha-Hydroxysteroid Dehydrogenase (3α-HSD) | nih.gov |

| Product | This compound | nih.gov |

| Cofactors | NADH or NADPH | nih.gov |

| Isomeric Byproduct | 5alpha-Cholestan-3beta-ol | nih.gov |

| Product Ratio (3beta:3alpha) | Approximately 10:1 | nih.gov |

The biosynthetic pathway leading to this compound begins with cholesterol. nih.gov Studies have demonstrated a clear precursor-product relationship, confirming that cholestanol (B8816890) (the general term for both 3alpha and 3beta isomers) is a direct metabolite of cholesterol. nih.govjci.org The pathway does not arise from earlier, 5alpha-saturated precursors but proceeds through the conversion of cholesterol. nih.gov This transformation involves intermediate steps, including the conversion of cholesterol to cholest-4-en-3-one, which is then reduced to 5alpha-cholestan-3-one, the immediate precursor to both 3-alpha and 3-beta cholestanols. researchgate.net

Intermediacy in Broader Steroid and Bile Acid Biosynthesis

This compound in Cholesterol Biosynthesis Pathways

This compound is not a direct intermediate in the de novo synthesis of cholesterol from lanosterol. Instead, it emerges as a metabolite from the catabolism of cholesterol-related compounds. The primary pathway to this compound involves the reduction of 5alpha-cholestan-3-one. This ketone is a derivative of cholesterol. The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from simpler precursor molecules. While this compound is not a mainline intermediate in the pathway leading to cholesterol, its formation is a consequence of the metabolic processing of cholesterol and its saturated derivatives.

Relationship to Bile Acid Synthesis Intermediates

This compound is considered a potential precursor in the intricate pathways of bile acid synthesis. Bile acids are critical for the digestion and absorption of fats and are synthesized from cholesterol in the liver. Several hydroxylated derivatives of cholestane (B1235564) with a 3-alpha-hydroxyl group are established intermediates in bile acid formation. For instance, 5beta-cholestane-3alpha,7alpha,12alpha-triol (B29088) is a known precursor in the synthesis of cholic acid. nih.govnih.gov Similarly, 5alpha-cholestane-3alpha,7alpha,25-triol (B1214363) has been synthesized to study its potential role in bile acid synthesis, particularly the 12-alpha-hydroxylation step. nih.gov The conversion of cholesterol to 5beta-cholestane-3alpha,7alpha,12alpha-triol has been demonstrated in human liver homogenates, highlighting the importance of the 3-alpha-hydroxy configuration in this metabolic sequence. nih.gov These findings suggest that this compound could be an initial substrate for further hydroxylations at positions 7, 12, or 25, thereby entering the bile acid synthesis pathways.

Tissue and Organ Specificity of this compound Metabolism

The metabolism of this compound is predominantly localized to the liver, with specific enzymes in subcellular compartments driving its formation.

Hepatic Microsomal Metabolism

The primary site for the synthesis of this compound is the microsomal fraction of the liver. nih.gov Research on rat liver microsomes has shown that 5alpha-cholestan-3-one is reduced to both 5alpha-cholestan-3beta-ol and 5alpha-cholestan-3alpha-ol. nih.gov The enzyme responsible for the formation of the 3-alpha epimer is a 3-alpha-hydroxysteroid dehydrogenase (3α-HSD). nih.govwikipedia.org This enzyme can utilize either NADH or NADPH as a hydrogen donor for the reduction reaction. nih.gov

In rat liver microsomes, the formation of the 3beta-epimer is favored over the 3alpha-epimer, with a reported ratio of approximately 10:1. nih.gov This indicates that while the pathway for this compound synthesis exists, it is a less predominant route compared to the formation of its stereoisomer under these experimental conditions.

Enzymatic Conversion of 5alpha-cholestan-3-one in Rat Liver Microsomes

| Substrate | Product(s) | Enzyme | Cofactor(s) | Product Ratio (3β:3α) | Reference |

|---|

Other Biological Systems (e.g., guinea pig, rabbit liver)

Studies on the biosynthesis of cholestanol, the 3-beta epimer of this compound, have been conducted in guinea pigs and rabbits, providing insights into the broader metabolic pathways of cholestane derivatives in these species. nih.govresearchgate.net While direct studies on the metabolism of this compound are less common, the presence of relevant enzymes has been documented.

In guinea pig liver, 3 beta-hydroxysteroid isomerase dehydrogenase activity has been detected, which is involved in the metabolism of various steroids. nih.gov In rabbit liver, an estrophilic 3 alpha,3 beta,17 beta,20 alpha-hydroxysteroid dehydrogenase has been isolated and purified. nih.gov This enzyme exhibits activity towards a wide range of steroid substrates, suggesting that rabbit liver possesses the enzymatic machinery capable of metabolizing cholestane derivatives at the 3-position. The presence of these hydroxysteroid dehydrogenases in the livers of guinea pigs and rabbits indicates that these animals are capable of metabolizing compounds like 5alpha-cholestan-3-one, which would likely lead to the formation of this compound, similar to what is observed in rats.

Iii. Enzymatic Transformations and Biochemical Interactions Involving Cholestan 3alpha Ol

Characterization of Steroid Dehydrogenases Acting on Cholestan-3alpha-ol Precursors

The formation of this compound is catalyzed by hydroxysteroid dehydrogenases (HSDs), a class of enzymes that play a pivotal role in the synthesis and inactivation of steroid hormones. These enzymes exhibit specificity for their substrates and the cofactors they employ.

The immediate precursor to this compound is 5alpha-cholestan-3-one (B1202042). The reduction of the 3-keto group of this precursor is catalyzed by 3-alpha-hydroxysteroid dehydrogenase (3α-HSD). Studies on microsomal preparations from rat liver have shown that this enzymatic reaction can utilize either NADH or NADPH as the hydrogen donor. nih.gov

| Kinetic Step | Description | Implication for Overall Rate |

| Cofactor Binding | The initial association of NADPH or NADH with the enzyme, which may involve subsequent slow conformational changes to form a tight complex. | Can be a rate-limiting step preceding the chemical reaction. |

| Chemical Transformation | The transfer of a hydride ion from the cofactor to the 3-keto group of 5alpha-cholestan-3-one. | A primary determinant of the reaction rate, but its effect can be masked by other slow steps. |

| Steroid Product Release | The dissociation of the newly formed this compound from the enzyme's active site. | Can be a significant rate-limiting step, controlling the regeneration of the free enzyme for the next catalytic cycle. |

| Cofactor Product Release | The release of the oxidized cofactor (NADP+ or NAD+) from the enzyme. | Another potential rate-limiting step in the overall turnover of the enzyme. |

The reduction of 5alpha-cholestan-3-one by steroid dehydrogenases is a highly stereoselective process. The geometry of the enzyme's active site dictates the orientation of the substrate and the direction from which the hydride ion is delivered from the cofactor. This results in the preferential formation of one stereoisomer over another.

In studies using rat liver microsomes, the enzymatic reduction of 5alpha-cholestan-3-one yields both 5alpha-cholestan-3alpha-ol and its 3beta-epimer. nih.gov However, the conversion is not equimolar. The reaction demonstrates a distinct preference for the formation of 5alpha-cholestan-3beta-ol, with a reported product ratio of approximately 10:1 in favor of the 3beta-isomer over the 3alpha-isomer. nih.gov This stereoselectivity is a hallmark of enzymatic catalysis, distinguishing it from non-biological chemical reductions where achieving such high levels of specificity can be challenging.

Modulation of Enzymatic Activity by this compound and its Analogs

The activity of steroid dehydrogenases can be modulated by various compounds, including the products of the reactions they catalyze and other structurally related steroids. This modulation can be in the form of competitive or non-competitive inhibition.

Studies have shown that the enzymatic conversion of 5alpha-cholestan-3-one can be inhibited by structurally similar steroids. For instance, the conversion to 5alpha-cholestan-3beta-ol is strongly inhibited by cholest-5-en-3-one. nih.gov While direct inhibition by the product this compound (product inhibition) on its own formation is a common regulatory mechanism for many enzymes, specific studies detailing this for 3α-HSD and this compound are limited. However, research on human lung 3α-HSD has demonstrated that other C18 and C19 steroids, such as 5alpha-androstane-3,17-dione and 5alpha-pregnane-3,20-dione, act as competitive inhibitors against the substrate. nih.gov This suggests that this compound and its analogs can bind to the active site of the enzyme, thereby modulating its activity and playing a role in the feedback regulation of steroid metabolism.

Interaction with Steroid Receptors

Steroids exert many of their physiological effects by binding to specific receptor proteins. These interactions can be non-covalent, leading to the activation or inhibition of the receptor, or they can be allosteric, where binding to a site distinct from the primary ligand-binding pocket modulates the receptor's function.

The interaction of steroids with receptors is governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. While direct binding studies of this compound to nuclear steroid receptors are not extensively documented, research on related cholestane (B1235564) derivatives provides insight into the nature of these interactions.

For example, fluorescence spectroscopy and molecular docking studies on the binding of 3β,6β-diacetoxy-5α-cholestan-5-ol to human serum albumin (HSA), a major transport protein for steroids, have quantified the binding affinity. mdpi.com These studies reveal that the binding is a spontaneous process driven by a negative Gibbs free energy change.

Table 2: Example Thermodynamic Parameters for the Non-Covalent Binding of a Cholestane Derivative to Human Serum Albumin

| Parameter | Value | Significance |

| Binding Constant (Ka) | 3.18 × 104 M-1 | Indicates a strong binding affinity between the steroid and the protein. mdpi.com |

| Gibbs Free Energy (ΔG) | -9.86 kcal mol-1 | The negative value confirms that the binding process is spontaneous and thermodynamically favorable. mdpi.com |

Data are for 3β,6β-diacetoxy-5α-cholestan-5-ol and serve as an illustrative example of cholestane derivative binding.

Furthermore, studies have shown that metabolites of cholesterol, such as 27-hydroxycholesterol, can act as endogenous selective estrogen receptor modulators (SERMs), binding directly to the estrogen receptor β with a notable affinity (Ki of approximately 30 nM). nih.gov This demonstrates that cholesterol derivatives can and do engage in specific, non-covalent interactions with nuclear receptors.

Beyond direct interaction with the orthosteric (primary) binding site of nuclear receptors, steroids can act as allosteric modulators, particularly of membrane-bound receptors like G-protein coupled receptors (GPCRs). nih.govnih.govencyclopedia.pubresearchgate.netbohrium.com Cholesterol, the parent compound of this compound, is a well-established allosteric modulator of GPCR function. nih.govnih.govencyclopedia.pubresearchgate.netbohrium.com

Cholesterol can bind to specific sites on GPCRs that are distinct from the site where the endogenous ligand binds. nih.govnih.govencyclopedia.pub This binding can induce conformational changes in the receptor, which in turn can:

Alter the affinity of the receptor for its primary ligand.

Modify the efficacy of the ligand in activating the receptor.

Change the oligomerization state of the receptor. nih.govnih.gov

Given the structural similarity of this compound to cholesterol, it is plausible that it could also function as an allosteric modulator of GPCRs and other membrane receptors. By embedding in the cell membrane, these sterols can interact with the transmembrane domains of receptors, influencing their signaling properties. This represents an important, non-genomic mechanism through which cholesterol derivatives can regulate cellular function.

Structural Basis of Sterol-Receptor Interactions

The interaction between sterols, such as this compound, and various protein receptors is a highly specific process governed by the three-dimensional structure of both the sterol and the protein's binding site. The rigid, polycyclic nature of the cholestane skeleton, combined with the specific orientation of its hydroxyl group and the conformation of its side chain, dictates how it fits into the binding pockets of enzymes, transport proteins, and receptors. nih.govfrontiersin.org The structural features of the sterol, including its planar α face and rough β face, create multiple potential points of interaction with amino acid residues. nih.govfrontiersin.org

Detailed research into sterol-protein interactions has revealed several common molecular mechanisms. These interactions are often stabilized by a combination of hydrophobic interactions between the sterol's hydrocarbon body and nonpolar amino acid residues, as well as more specific hydrogen bonds involving the sterol's hydroxyl group and polar residues within the binding site. nih.govmdpi.com

Interactions with Transport Proteins:

A prime example of sterol-protein interaction can be observed with serum albumins, which are major carriers for steroids and other lipophilic molecules in the blood. mdpi.com Studies on cholestane derivatives binding to Human Serum Albumin (HSA) provide insight into the structural basis of these interactions. Molecular docking and fluorescence quenching experiments have identified specific binding sites and the amino acids involved. For instance, in the interaction of a cholestane derivative with HSA, hydrogen bonds were formed between the oxygen atoms of the sterol's functional groups and amino acids such as TYR411 and ARG410. mdpi.com Additionally, numerous hydrophobic amino acids, including valine, leucine, and phenylalanine, create a pocket that accommodates the sterol skeleton through van der Waals and alkyl/pi-alkyl interactions. mdpi.com

Research on a related compound, 3β,6β-diacetoxy-5α-cholestan-5-ol, provides specific thermodynamic and binding data for its interaction with HSA, illustrating the strength and spontaneity of such associations. mdpi.com

| Parameter | Value | Significance |

|---|---|---|

| Binding Constant (Kb) | 3.18 × 104 M-1 | Indicates a strong binding affinity to HSA. |

| Gibbs Free Energy (ΔG) | -9.86 kcal mol-1 | The negative value indicates the binding process is spontaneous and thermodynamically favorable. |

| Binding Score (Site I) | -8.2 kcal/mol | Represents the calculated binding energy at one of HSA's primary binding sites. |

| Binding Score (Site II) | -8.5 kcal/mol | Represents the calculated binding energy at a second primary binding site. |

| Binding Score (Site III) | -8.6 kcal/mol | Represents the calculated binding energy at a third primary binding site. |

Interactions with Enzymes:

The interaction of sterols with enzymes is fundamental to their metabolism. Studies on cytochrome P450 27A1 (CYP27A1), an enzyme involved in cholesterol degradation, demonstrate how distinct substrates, though structurally similar, can have different orientations within the active site. nih.gov Computer modeling and site-directed mutagenesis have shown that specific amino acid residues are critical for positioning the sterol correctly for catalysis. nih.gov For example, in the binding of 5beta-cholestane-3alpha,7alpha,12alpha-triol (B29088) to CYP27A1, the residue T110 is proposed to interact specifically with the 12alpha-hydroxyl group, a feature not present in all sterols. nih.gov This highlights the precise structural complementarity required for enzymatic activity.

| Residue | Proposed Interaction/Role |

|---|---|

| W100, H103, M301C, I481, V482 | Interact with both cholesterol and 5beta-cholestane-3alpha,7alpha,12alpha-triol, affecting enzyme binding and activity. |

| T110 | Interacts with the 12α-hydroxyl group of 5beta-cholestane-3alpha,7alpha,12alpha-triol. |

| V367 | Crucial for the correct positioning of the cholesterol side chain for regioselective hydroxylation. |

Interactions with Membrane and Nuclear Receptors:

Within cell membranes, certain proteins contain specific cholesterol recognition/interaction amino acid consensus (CRAC) motifs. These motifs, characterized by a specific sequence pattern, allow the protein to associate directly with cholesterol and related sterols, influencing the protein's localization and function within membrane domains. nih.govnih.gov

Furthermore, the Emopamil-Binding Protein (EBP), a sterol isomerase involved in cholesterol biosynthesis, possesses a binding cavity created by five transmembrane helices. nih.govosti.gov This hydrophobic pocket is structured to accommodate sterol intermediates. Crystal structures reveal that polar residues within this cavity, such as Glu122 and Asn193, interact with ligands that mimic the positively charged carbocationic state of the sterol substrate during isomerization. nih.gov

Sterols and their metabolites also act as ligands for nuclear receptors, a class of transcription factors that regulate gene expression. nih.govnih.gov Upon binding a ligand like a sterol, the receptor's ligand-binding domain undergoes a conformational change. This change facilitates the recruitment of coactivator or corepressor proteins, ultimately modulating the transcription of target genes involved in lipid metabolism and other physiological processes. nih.gov

Iv. Biological Roles and Physiological Significance of Cholestan 3alpha Ol

Contributions to Cellular Membrane Structure and Function

The cell membrane, a critical barrier that governs the interaction of a cell with its environment, relies on a specific lipid composition to maintain its structural integrity and fluidity. Sterols, including cholestan-3alpha-ol, are integral components of eukaryotic cell membranes, where they modulate the physical properties of the lipid bilayer.

The presence of sterols within the phospholipid bilayer influences membrane fluidity, permeability, and the function of embedded proteins. reactome.orgnih.govlabxchange.orgillinois.edu Cholesterol, for instance, has a well-documented dual role in regulating membrane fluidity; it increases rigidity in more fluid membranes and enhances fluidity in more rigid ones. reactome.orglabxchange.org While direct studies on this compound's specific impact on membrane fluidity and permeability are limited, its structural similarity to cholesterol suggests it would have analogous functions. The orientation of the hydroxyl group at the 3-alpha position may, however, lead to different interactions with surrounding phospholipid molecules compared to the 3-beta hydroxyl group of cholesterol, potentially resulting in distinct effects on membrane properties. jci.org

Furthermore, sterols can directly interact with membrane proteins, influencing their conformation and activity. monarchinitiative.org For example, a photoactivatable derivative of cholestan-3-ol (B1245900) has been used to demonstrate cholesterol's interaction with the transmembrane helices of the nicotinic acetylcholine (B1216132) receptor. monarchinitiative.org Such interactions are crucial for the proper functioning of many cellular processes, including signal transduction and transport. The specific contributions of this compound to these interactions remain an area for further investigation.

Regulatory Functions in Sterol Homeostasis

Sterol homeostasis is a tightly regulated process that ensures a balanced supply of cholesterol and other essential sterols for various cellular needs while preventing their potentially toxic accumulation. j-tropical-crops.commdpi.comnih.gov this compound is implicated in this intricate regulatory network, influencing both the synthesis of cholesterol and the production of bile acids.

Regulation of Cholesterol Metabolism

The biosynthesis of cholesterol is a complex pathway involving numerous enzymatic steps, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being a key rate-limiting enzyme. nih.govjyu.fi The activity of this enzyme is subject to feedback regulation by sterols. While the direct effect of this compound on HMG-CoA reductase has not been extensively characterized, studies on other oxysterols and sterol derivatives suggest that it may play a regulatory role. nih.govdoaj.org

This compound is formed from its precursor, 5alpha-cholestan-3-one (B1202042), through the action of a 3-alpha-hydroxysteroid dehydrogenase. ebi.ac.ukresearchgate.net This conversion is part of the broader metabolic network of sterols. The regulation of cholesterol synthesis is also controlled by the sterol regulatory element-binding proteins (SREBPs), which are transcription factors that activate genes involved in cholesterol and fatty acid synthesis. mdpi.comnih.govnih.govplos.org The activity of SREBPs is modulated by cellular sterol levels, and while the specific influence of this compound on the SREBP pathway is yet to be fully elucidated, its role as a cholesterol metabolite suggests its potential involvement in this regulatory cascade.

Influence on Bile Acid Synthesis Pathways

Bile acids are crucial for the digestion and absorption of dietary fats and are synthesized from cholesterol in the liver. This compound and its related compounds are key intermediates in these synthesis pathways. reactome.orghmdb.canih.gov

There are two primary pathways for bile acid synthesis: the classical (or neutral) pathway and the alternative (or acidic) pathway. In the context of this compound, the related compound 5beta-cholestane-3alpha,7alpha-diol (B1227792) is a significant intermediate in the formation of both cholic acid and chenodeoxycholic acid, the two primary bile acids in humans. reactome.orgnih.govmonarchinitiative.orgnih.govnih.gov

The synthesis of these bile acids proceeds through a series of hydroxylation and oxidation reactions. One of the key steps is the reduction of 5beta-cholestan-7alpha-ol-3-one to 5beta-cholestane-3alpha,7alpha-diol. reactome.orgfoodb.ca This diol can then be further metabolized to either cholic acid or chenodeoxycholic acid. The conversion to cholic acid involves a 12-alpha-hydroxylation step, catalyzed by the enzyme 5-beta-cholestane-3-alpha,7-alpha-diol 12-alpha-hydroxylase (CYP8B1), to form 5beta-cholestane-3alpha,7alpha,12alpha-triol (B29088). uniprot.orghmdb.ca This triol is then further processed to yield cholic acid. hmdb.ca Alternatively, 5beta-cholestane-3alpha,7alpha-diol can be directly converted to chenodeoxycholic acid through side-chain oxidation. nih.govjci.org

The table below summarizes the key intermediates and enzymes in the bile acid synthesis pathways involving this compound related compounds.

| Precursor | Enzyme | Product | Subsequent Bile Acid |

| 5beta-cholestan-7alpha-ol-3-one | 3-alpha hydroxysteroid dehydrogenase | 5beta-cholestane-3alpha,7alpha-diol | Cholic Acid & Chenodeoxycholic Acid |

| 5beta-cholestane-3alpha,7alpha-diol | 5-beta-cholestane-3-alpha,7-alpha-diol 12-alpha-hydroxylase (CYP8B1) | 5beta-cholestane-3alpha,7alpha,12alpha-triol | Cholic Acid |

| 5beta-cholestane-3alpha,7alpha-diol | (Side-chain oxidation enzymes) | Chenodeoxycholic Acid | Chenodeoxycholic Acid |

Oxidative Stress and Redox State Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathological conditions. Sterols, including this compound, can be both targets of and participants in the complex interplay of oxidative processes.

Investigations into Antioxidant Properties

Some steroidal compounds have been shown to possess antioxidant properties, capable of scavenging free radicals and mitigating oxidative damage. frontiersin.orgbiosciencejournals.comresearchgate.netresearchgate.net For instance, cholestanol (B8816890) glucoside, a derivative of a compound structurally similar to this compound, has demonstrated significant free radical scavenging capacity in various in vitro assays. researchgate.net While direct studies on the antioxidant activity of this compound are not widely available, its chemical structure suggests a potential to participate in redox reactions. The hydroxyl group on the steroid nucleus could potentially act as a hydrogen donor to neutralize free radicals. nih.gov Further research is needed to specifically evaluate the antioxidant potential of this compound and its mechanisms of action.

Role in Oxysterol Pathways and Oxidative Metabolism

Oxysterols are oxidized derivatives of cholesterol that can be formed both enzymatically by cytochrome P450 enzymes and non-enzymatically through auto-oxidation. researchgate.netkegg.jphmdb.ca These molecules are not merely byproducts of oxidative damage but also act as important signaling molecules involved in various physiological and pathological processes. researchgate.net

The compound 5,6alpha-epoxy-5alpha-cholestan-3alpha-ol is a known cholesterol oxide, indicating a direct link between the this compound structure and oxysterol pathways. nih.govnih.gov This epoxide can be formed through the oxidation of cholesterol and is considered a marker of oxidative stress. nih.govnih.gov Furthermore, the metabolism of oxysterols is an active area of research. For example, 7-ketocholesterol (B24107), a major oxysterol found in atherosclerotic plaques, can be metabolized to more polar compounds, and it has been shown to inhibit key enzymes in cholesterol biosynthesis like HMG-CoA reductase. hmdb.camdpi.com

The involvement of cytochrome P450 enzymes is central to both the synthesis of bile acids and the formation of many oxysterols. uniprot.orgnih.govnih.govmdpi.comreactome.orgpromega.com Given that this compound is a substrate for enzymes in the bile acid pathway, it is plausible that it could also be a substrate for other cytochrome P450 enzymes involved in oxidative metabolism, potentially leading to the formation of various oxysterol derivatives.

Broader Physiological Implications (Research Avenues)

The intricate pathways of cholesterol metabolism and its derivatives are fundamental to cellular function, and disruptions can lead to significant pathological conditions. This compound, existing as two primary stereoisomers, 5alpha-cholestan-3alpha-ol and 5beta-cholestan-3alpha-ol (epicoprostanol), is implicated in several sterol-related pathophysiologies. Research into these compounds is uncovering their nuanced roles in various lipid metabolism disorders, moving beyond their previously understood functions as metabolic intermediates.

5alpha-Cholestan-3alpha-ol and its Derivatives in Atherosclerosis:

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques, rich in lipids like cholesterol, within the artery walls. The oxidation of cholesterol and related sterols is a key event in the pathogenesis of this disease. While much attention has been focused on cholesterol itself, its metabolites are also active participants in plaque development.

5alpha-cholestan-3alpha-ol is formed from the reduction of 5alpha-cholestan-3-one, a reaction catalyzed by a 3-alpha-hydroxysteroid dehydrogenase in liver microsomes, which can utilize either NADH or NADPH as a hydrogen donor. ebi.ac.uknih.gov While the direct role of 5alpha-cholestan-3alpha-ol in atherosclerosis is still under investigation, its oxidized derivative, 5,6 alpha-epoxy-5 alpha-cholestan-3 alpha-ol, has been identified as a potentially atherogenic factor. nih.gov

Research has shown that levels of 5,6 alpha-epoxy-5 alpha-cholestan-3 alpha-ol are significantly higher in the plasma and atherosclerotic aortas of hypercholesterolemic rabbits compared to normocholesterolemic controls. nih.gov This suggests that its formation is increased in conditions of high cholesterol. Further studies have demonstrated that this oxysterol can stimulate the migration and proliferation of vascular smooth muscle cells, key events in the formation of atherosclerotic lesions. nih.gov This process is mediated through the activation of signaling pathways involving the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K)/Akt. nih.gov

| Study Focus | Key Finding | Implication for Atherosclerosis | Reference |

|---|---|---|---|

| Levels in Hypercholesterolemic Rabbits | Significantly higher levels in plasma and atherosclerotic aorta compared to controls. | Increased formation during hypercholesterolemia, suggesting a role in plaque development. | nih.gov |

| Effect on Vascular Smooth Muscle Cells | Promotes migration and proliferation. | Contributes to the cellular changes that lead to the thickening of the arterial wall and plaque formation. | nih.gov |

| Signaling Pathway | Activates EGFR and PI3K/Akt pathways. | Elucidates the molecular mechanism by which it exerts its pro-atherogenic effects. | nih.gov |

5beta-Cholestan-3alpha-ol (Epicoprostanol) in Metabolic Regulation:

Epicoprostanol (B1214048) is a significant metabolite of cholesterol, primarily formed by the action of gut microflora. researchgate.net While historically used as a biomarker for fecal contamination, recent research has highlighted its potential role in systemic metabolic regulation, particularly in glucose homeostasis.

A study in rodents demonstrated that epicoprostanol can significantly lower blood glucose levels and increase plasma insulin (B600854) levels. nih.gov In diabetic rat models, epicoprostanol administration led to a dose-dependent reduction in hyperglycemia. nih.gov Interestingly, in diabetic animals with insulitis (inflammation of the islets of Langerhans), epicoprostanol still effectively lowered blood glucose, suggesting it may have an insulin-like action or act through a mechanism independent of stimulating insulin secretion from the pancreas. nih.gov These findings open a new research avenue into the potential for gut-derived metabolites to influence systemic glucose metabolism and the pathophysiology of diseases like diabetes mellitus.

| Experimental Model | Key Finding | Potential Physiological Implication | Reference |

|---|---|---|---|

| Normal Rats | Significantly induced hypoglycemia and increased plasma insulin levels. | May play a role in normal glucose and insulin regulation. | nih.gov |

| Alloxan-Induced Diabetic Rats | Dose-dependently lowered blood glucose levels. | Potential therapeutic implications for managing hyperglycemia in diabetes. | nih.gov |

| Streptozotocin-Induced Diabetic Rats (with insulitis) | Caused hypoglycemia, suggesting an insulin-like action or a mechanism not dependent on insulin secretion. | Suggests a novel pathway for glucose lowering that may be relevant in insulin-deficient states. | nih.gov |

Relevance to Other Sterol Storage Diseases:

In the context of inherited lipid metabolism disorders like Cerebrotendinous Xanthomatosis (CTX) and Niemann-Pick disease, the role of this compound appears to be secondary to other, more prominent sterol metabolites.

Cerebrotendinous Xanthomatosis (CTX): This disease is characterized by the accumulation of cholestanol (the 3beta-epimer of this compound) due to a deficiency in the enzyme sterol 27-hydroxylase, which is crucial for bile acid synthesis. frontiersin.org While precursors in the bile acid synthesis pathway, such as derivatives of 5beta-cholestane-3alpha-ol, are affected, the primary pathogenic and diagnostic sterol is cholestanol. nih.govresearchgate.net

Niemann-Pick Disease: In Niemann-Pick disease, particularly types B and C, the accumulation of various lipids, including cholesterol, is the central pathological feature. nih.gov While a wide range of oxysterols are elevated, research has primarily focused on compounds like cholestane-3β,5α,6β-triol and 7-ketocholesterol as key biomarkers and potential pathogenic molecules. nih.govunina.it The direct contribution of this compound to the pathophysiology of Niemann-Pick disease is not well-established in current research.

V. Synthetic Methodologies for Cholestan 3alpha Ol and Its Analogs

Total Synthesis Approaches to the Cholestane (B1235564) Core

The total synthesis of the cholestane core, a complex tetracyclic structure with multiple stereocenters, represents a formidable challenge in organic chemistry. Historically, two landmark syntheses, by Robert Robinson and Robert Burns Woodward, demonstrated the feasibility of constructing this intricate scaffold from simple starting materials. wikipedia.org These syntheses are not only monumental achievements in their own right but also laid the groundwork for the strategic construction of other complex natural products.

The approaches to the cholestane core can be broadly categorized by the sequence in which the rings of the steroid nucleus are assembled. Common strategies include:

AB → ABC → ABCD Approach: This strategy begins with a pre-formed AB-ring system, often a naphthalene (B1677914) derivative, onto which the C and D rings are sequentially constructed. A classic example is the Bechmann synthesis of equilenin, a related steroid. libretexts.org

C → CD → BCD → ABCD Approach: In this approach, the synthesis starts from a C-ring precursor. The D ring is then fused, followed by the B and finally the A ring. Woodward's synthesis of cholesterol is a prime example of this strategy. libretexts.org

CD → BCD → ABCD Approach: This strategy commences with the synthesis of a CD-ring fragment (an indane derivative), followed by the annulation of the B and A rings. The Torgov synthesis of estrone (B1671321) is a well-known application of this approach for steroid synthesis. libretexts.org

The total synthesis of cholesterol, which can be converted to cholestan-3alpha-ol, was a major focus of mid-20th-century organic chemistry.

Robinson Synthesis (1951): Sir Robert Robinson's group, starting in 1932 and culminating in a publication in 1951, embarked on a lengthy synthesis beginning with 1,6-dihydroxynaphthalene. wikipedia.orgresearchgate.net Their multi-step process eventually yielded androsterone, a known steroid that could be further elaborated to cholestanol (B8816890). wikipedia.org

Woodward Synthesis (1952): R.B. Woodward's team at Harvard University reported their total synthesis of cholesterol in 1952. wikipedia.org Their approach started with hydroquinone (B1673460) and utilized a Diels-Alder reaction to construct the initial ring system. wikipedia.org A key feature of the Woodward synthesis was the stereocontrolled elaboration of the rest of the steroidal framework. libretexts.orgbrainly.com

These pioneering syntheses, while lengthy by modern standards, established fundamental principles of stereocontrol and ring-forming reactions that remain relevant in steroid synthesis today. More recent total syntheses have focused on improving efficiency and exploring new synthetic strategies. wikipedia.org

Stereoselective Synthesis of the 3alpha-Hydroxyl Group

The orientation of the hydroxyl group at the C-3 position of the cholestane skeleton is crucial for the biological activity of many of its derivatives. The 3α-hydroxy configuration, in particular, is a key feature of many biologically active steroids. The most common method for introducing this functionality is the stereoselective reduction of a 3-keto steroid, such as 5α-cholestan-3-one.

The reduction of the carbonyl group at C-3 of 5α-cholestan-3-one can lead to two possible epimeric alcohols: the axial 3α-ol (cholestan-3α-ol) and the equatorial 3β-ol (cholestan-3β-ol). The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. The steric hindrance posed by the bulky steroid nucleus plays a significant role in directing the approach of the reducing agent.

Generally, small, unhindered reducing agents like sodium borohydride (B1222165) tend to attack from the less hindered equatorial face, leading to the formation of the axial 3α-alcohol as a major product. Conversely, bulky, sterically demanding reducing agents preferentially attack from the more open axial face, resulting in the equatorial 3β-alcohol.

A variety of reducing agents have been employed to achieve high stereoselectivity in the reduction of 5α-cholestan-3-one and related 3-keto steroids. The choice of reagent is critical for controlling the formation of the desired 3α-hydroxyl group.

Bulky hydroborates, such as potassium tri-sec-butylborohydride (K-Selectride) and lithium tri-sec-butylborohydride (L-Selectride), are particularly effective in producing the axial 3α-alcohol with high stereoselectivity. nih.gov These reagents are sterically hindered and therefore approach the carbonyl group from the less hindered equatorial side, delivering the hydride to the top face of the ketone and resulting in the formation of the axial alcohol. nih.gov A study describes the high-yield synthesis of 5α-cholestan-3α-ol by the reduction of 5α-cholestan-3-one using potassium and lithium-tri-sec-butyl-hydroborates. nih.gov In contrast, attempts to use other bulky boranes resulted in the formation of the equatorial product. nih.gov

The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), has also been shown to be highly stereoselective in the reduction of steroidal ketones, favoring the formation of the axial alcohol. researchgate.net

Below is a table summarizing the stereoselectivity of various reducing agents in the reduction of 5α-cholestan-3-one.

| Reducing Agent | Reaction Conditions | Major Product | Ratio (α:β) | Reference |

|---|---|---|---|---|

| Potassium tri-sec-butylborohydride (K-Selectride) | Tetrahydrofuran | 5α-Cholestan-3α-ol | High α-selectivity | nih.gov |

| Lithium tri-sec-butylborohydride (L-Selectride) | Tetrahydrofuran | 5α-Cholestan-3α-ol | High α-selectivity | nih.gov |

| Sodium Borohydride / Cerium(III) chloride (Luche Reduction) | Methanol | 5α-Cholestan-3α-ol | Highly stereoselective for α-isomer | researchgate.net |

| Lithium Aluminum Hydride | - | 5α-Cholestan-3β-ol (major) | - | mpi-cbg.de |

Derivatization Strategies for this compound

The derivatization of cholestan-3α-ol is a key strategy for generating novel analogs with modified properties. These modifications can involve the introduction of new functional groups, alterations to the side chain, or cleavage of the steroid rings.

Structural modifications of the cholestan-3α-ol scaffold can lead to compounds with altered biological activities. These modifications often involve the introduction of substituents on the steroid nucleus or the esterification or etherification of the 3α-hydroxyl group.

For example, disodium (B8443419) 2β,3α-dihydroxy-5α-cholestan-6-one disulfate has been synthesized from cholesterol. researchgate.net Another study reports the synthesis of five new steroid sulfates, including sodium 2β,3α-dihydroxy-5α-cholestane 3-sulfate and disodium 2β,3α-dihydroxy-5α-cholestane disulfate, starting from 3β-hydroxy-5α-cholestane. conicet.gov.ar The synthesis of disodium 3β,6β-dihydroxy-5α-cholestane disulfate from cholesterol has also been described. nih.gov

Modifications to the side chain and the ring system of cholestan-3α-ol can dramatically alter the shape and flexibility of the molecule, leading to new biological properties.

Propenyl Analogs: The synthesis of 4α-(2-propenyl)-5α-cholestan-3α-ol (LY295427) has been reported as a potent up-regulator of the LDL receptor. nih.gov Further investigation into the importance of the side chain led to the synthesis of 4α-(2-propenyl)-5α-cholest-24-en-3α-ol, a 24,25-dehydro analog, from lithocholic acid. nih.gov

Seco Analogs: Seco steroids are a class of compounds in which one of the rings of the steroid nucleus has been cleaved. The synthesis of 4α-(2-propenyl)-5,6-secocholestan-3α-ol, a B-ring seco analog of LY295427, was undertaken to investigate the effect of the flexibility of the A-ring on its activity. nih.gov This analog was synthesized from cholest-4-en-3-one. nih.gov Another example is the synthesis of 2,3-seco-5α-cholestane-2,3-diol from cholesterol. nih.gov

The following table provides examples of synthesized cholestan-3α-ol analogs with side chain or ring system modifications.

| Analog Name | Modification Type | Starting Material | Reference |

|---|---|---|---|

| 4α-(2-Propenyl)-5α-cholestan-3α-ol | Propenyl group at C-4 | - | nih.gov |

| 4α-(2-Propenyl)-5α-cholest-24-en-3α-ol | Propenyl group at C-4 and unsaturation in side chain | Lithocholic acid | nih.gov |

| 4α-(2-Propenyl)-5,6-secocholestan-3α-ol | B-ring seco analog with propenyl group at C-4 | Cholest-4-en-3-one | nih.gov |

| 2,3-seco-5α-cholestane-2,3-diol | A-ring seco analog | Cholesterol | nih.gov |

Synthesis of Labeled this compound for Tracer Studies

The introduction of isotopic labels, such as deuterium (B1214612) (²H or D), tritium (B154650) (³H or T), and carbon-13 (¹³C), into the this compound framework allows for its detection and quantification in complex biological systems. These tracer studies are fundamental to understanding lipid metabolism and its dysregulation in various diseases. otsuka.co.jp The choice of isotope depends on the specific application, with stable isotopes like deuterium and carbon-13 being favored for studies involving NMR spectroscopy and mass spectrometry, while the radioactive isotope tritium is used in highly sensitive tracer experiments. isotope.com

Deuterium Labeling

A specific method for the preparation of 5α-[3β-²H]cholestan-3α-ol involves the isomerization of the more readily accessible 5α-[3α-²H]cholestan-3β-ol. This approach is advantageous as it introduces the deuterium label at the C-3 position with high stereospecificity and without its loss during the isomerization process. The synthesis starts with the reduction of 5α-cholestan-3-one with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), which primarily yields the 3β-ol epimer due to the steric hindrance of the axial methyl groups, favoring hydride (or deuteride) attack from the α-face. acs.org

One effective isomerization method involves converting the 3β-ol to its mesylate derivative, followed by treatment with collidine and water. This procedure yields the 3α-isomer. An alternative and efficient method is the Mitsunobu reaction, where the 3β-ol is treated with benzoic acid in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), leading to the formation of the 3α-benzoate with inversion of stereochemistry. Subsequent hydrolysis of the benzoate (B1203000) ester furnishes the desired 5α-[3β-²H]cholestan-3α-ol.

A study has shown that the reduction of 5α-cholestan-3-one with bulky hydroborates, such as potassium or lithium-tri-sec-butyl-hydroborates, can lead to a high yield of 5α-cholestan-3α-ol. ebi.ac.uk Employing the deuterated version of these reagents would provide a direct route to the deuterium-labeled 3α-epimer.

| Reaction Step | Reagents and Conditions | Product | Key Findings |

| Isomerization of 5α-[3α-²H]cholestan-3β-ol (Mesylate Method) | 1. Mesyl chloride, pyridine; 2. Collidine, water | 5α-[3β-²H]cholestan-3α-ol | Yields the 3α-isomer with no loss of deuterium from C-3. |

| Isomerization of 5α-[3α-²H]cholestan-3β-ol (Mitsunobu Reaction) | Benzoic acid, triphenylphosphine, diethyl azodicarboxylate (DEAD) | 3α-Benzoyloxy-5α-[3β-²H]cholestane | Inversion of stereochemistry at C-3. Subsequent hydrolysis yields the desired product. |

| Direct Reduction | Potassium or lithium-tri-sec-butyl-borodeuteride | 5α-[3α-²H]cholestan-3α-ol | Provides a direct route to the 3α-deuterated epimer. |

Tritium Labeling

The synthesis of tritium-labeled this compound is critical for metabolic studies requiring high sensitivity. A common strategy involves the reduction of the corresponding ketone, 5α-cholestan-3-one, with a tritiated reducing agent. nih.gov Sodium borohydride is a frequently used reagent, where one of the hydrogen atoms is replaced with tritium ([³H]NaBH₄).

The general procedure involves the oxidation of cholesterol to cholest-4-en-3-one, followed by catalytic hydrogenation to yield 5α-cholestan-3-one. This ketone is then reduced with [³H]NaBH₄. This reduction typically yields a mixture of the 3α- and 3β-epimers, with the 3β-epimer being the major product. nih.govcapes.gov.br The desired 3α-epimer must then be separated from the mixture, usually by chromatographic methods. A study on the synthesis of [3alpha-³H]cholesta-5,8-dien-3beta-ol demonstrated that reduction of the corresponding 3-ketosteroid with tritiated NaBH₄ successfully produced the desired 3α-³H sterol. acs.org This methodology is directly applicable to the synthesis of [3α-³H]cholestan-3α-ol.

| Reaction Step | Reagents and Conditions | Product | Key Findings |

| Oxidation | Cholesterol, Pyridinium chlorochromate (PCC), dichloromethane | Cholest-4-en-3-one | Efficient oxidation of the 3β-hydroxyl group. |

| Hydrogenation | Cholest-4-en-3-one, H₂, Pd/C, ethanol | 5α-Cholestan-3-one | Reduction of the C4-C5 double bond. |

| Tritium Labeling | 5α-Cholestan-3-one, [³H]NaBH₄, ethanol/THF | [3α-³H]Cholestan-3α-ol and [3β-³H]Cholestan-3β-ol | Yields a mixture of epimers requiring separation. |

Carbon-13 Labeling

Carbon-13 labeled this compound is a valuable tool for metabolic studies using ¹³C-NMR spectroscopy and mass spectrometry, providing detailed structural information about the metabolic products. researchgate.netacs.org The introduction of a ¹³C label is generally more complex than that of hydrogen isotopes and often requires a multi-step synthesis from a ¹³C-labeled precursor.

A general strategy for introducing a ¹³C label into the steroid skeleton involves starting with a simple, commercially available ¹³C-labeled building block. For instance, the synthesis of [3,4-¹³C₂]cholesterol has been reported, which can then be converted to the corresponding labeled cholestan-3-ol (B1245900). eurisotop.com The synthesis could involve the use of ¹³C-labeled acetate (B1210297) or mevalonate (B85504) in biosynthetic approaches or complex chemical syntheses. While a direct, detailed synthesis of ¹³C-labeled this compound is not extensively documented in readily available literature, the general principles of steroid synthesis from labeled precursors would apply.

For example, a synthetic route could start from a ¹³C-labeled cholesterol, which is then subjected to hydrogenation to produce labeled 5α-cholestan-3β-ol. Subsequent isomerization, as described for the deuterium-labeled analog, would yield the desired ¹³C-labeled 5α-cholestan-3α-ol. The position of the ¹³C label would depend on the initial labeled cholesterol used.

| Labeling Strategy | Precursor | Key Synthetic Steps |

| From Labeled Cholesterol | [¹³C]-Cholesterol | 1. Catalytic hydrogenation (H₂, Pd/C) to yield [¹³C]-5α-cholestan-3β-ol. 2. Isomerization (e.g., via Mitsunobu reaction) to [¹³C]-5α-cholestan-3α-ol. |

| De Novo Synthesis | Simple ¹³C-labeled starting materials | Complex multi-step total synthesis to construct the cholestane skeleton with the ¹³C label at a specific position. |

Vi. Advanced Analytical Methodologies for Cholestan 3alpha Ol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the isolation and measurement of Cholestan-3alpha-ol. The choice of technique is often dictated by the sample matrix, the required sensitivity, and whether the analysis is for quantitative or preparative purposes.

Gas-Liquid Chromatography (GLC) is a powerful technique for the analysis of volatile compounds like sterols. For the analysis of this compound, derivatization is typically required to increase its volatility and thermal stability. The hydroxyl group is commonly converted to a trimethylsilyl (B98337) (TMS) ether.

In various studies, this compound (also known as epicholestanol) has been utilized as an internal standard for the quantification of other sterols in biological and environmental samples. mdpi.com For instance, in the analysis of sterols in human plasma and dietary fats, a semi-polar Supelcowax 10 (Bonded Carbowax PEG 20M) fused silica (B1680970) capillary column has been effectively used. mdpi.com This type of polar stationary phase allows for the separation of saturated and unsaturated sterols, with the unsaturated sterols being retained longer. mdpi.com

The determination of cholestanol (B8816890) in human serum, where it is a minor component compared to cholesterol, has been achieved using this compound as an internal standard. nih.gov The analysis is often performed on packed columns such as 3% QF-1 or 1% HI-EFF 8BP, which are suitable for separating the TMS ethers of various cholestanols. nih.govresearchgate.net The retention times on these columns are influenced by the position of the hydroxyl groups on the cholestane (B1235564) skeleton. nih.gov

Table 1: Illustrative GLC Conditions for Sterol Analysis

| Parameter | Condition |

|---|---|

| Column Type | Fused silica capillary or packed column |

| Stationary Phase | Supelcowax 10, 3% QF-1, or 1% HI-EFF 8BP |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Derivatization | Trimethylsilylation (e.g., with BSTFA) |

This table represents typical conditions and may vary based on the specific application.

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GLC, particularly for samples that are thermally labile or when derivatization is not desirable. researchgate.net Both normal-phase and reversed-phase HPLC can be employed for the analysis of this compound.

Reversed-phase HPLC is more common and typically utilizes a non-polar stationary phase, such as a C18 or C30 column. aocs.org The mobile phase is generally a polar solvent mixture, for example, methanol/water or acetonitrile/water. aocs.org Due to the lack of a strong chromophore in this compound, detection can be challenging. Universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often employed. researchgate.net Alternatively, derivatization to introduce a UV-absorbing or fluorescent tag can be performed.

HPLC is also a valuable tool for assessing the purity of this compound and its derivatives. For example, the purity of synthesized 5-alpha-Cholestan-3-alpha-OL acetate (B1210297) can be determined using a reverse-phase C18 column with UV detection at 210 nm. rsc.org

Table 2: General HPLC Conditions for Sterol Analysis

| Parameter | Condition |

|---|---|

| Column Type | Reversed-Phase C18 or C30 |

| Mobile Phase | Methanol, Acetonitrile, or mixtures with water |

| Detector | ELSD, CAD, or UV (with derivatization) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

This table provides a general overview of HPLC conditions for sterol analysis.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful tool for both the separation and definitive identification of this compound. This hyphenated technique combines the high-resolution separation capabilities of GC with the structural information provided by MS.

In GC-MS analysis, the sample, typically as a TMS derivative, is separated on the GC column, and the eluted components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a molecular fingerprint that can be used for identification by comparing it to spectral libraries or by interpreting the fragmentation pattern.

The mass spectrum of the TMS ether of this compound will show a molecular ion peak (M+), which confirms its molecular weight. The fragmentation pattern is characteristic of the steroid nucleus and the position of the hydroxyl group. For instance, the mass spectra of 5α-hydroxysteroids show characteristic fragmentation processes. nih.gov The analysis of Cholestan-3α-ol acetate by GC-MS shows a specific retention time and a molecular ion peak at m/z 430.7, which is used for purity assessment and detection of contaminants. rsc.org

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound. These techniques provide detailed information about the molecule's atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the detailed structure of organic molecules like this compound. Both ¹H and ¹³C NMR are crucial for confirming the stereochemistry at the various chiral centers of the steroid nucleus. rsc.org

Complete assignment of the ¹H and ¹³C NMR signals is essential for distinguishing between different stereoisomers. For example, the chemical shifts of protons and carbons in the A-ring of the steroid are highly sensitive to the cis or trans fusion of the A and B rings (5α or 5β configuration) and the axial or equatorial orientation of the hydroxyl group at C-3 (α or β).

Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shift, splitting pattern (multiplicity), and coupling constants of the signals are used to map out the proton connectivity.

For this compound, the signal for the proton at C-3 (H-3) is of particular diagnostic importance. Its chemical shift and multiplicity are indicative of its axial orientation in the 5α-cholestane skeleton. In the acetate derivative of this compound, the proton at C-3 appears at a chemical shift (δ) of approximately 4.48 ppm, which helps to distinguish it from the 3-beta epimer. rsc.org The PubChem database provides ¹H NMR spectral data for 5alpha-Cholestan-3alpha-ol (Epidihydrocholesterin), showing a complex series of signals in the upfield region characteristic of the steroid backbone. nih.gov

Table 3: Selected ¹H NMR Chemical Shifts for 5alpha-Cholestan-3alpha-ol (CDCl₃, 500 MHz)

| Proton | Chemical Shift (ppm) |

|---|---|

| H-3 | ~3.00 |

| C-18 Me | ~0.65 |

| C-19 Me | ~0.76 |

| C-21 Me | ~0.91 |

Data is approximate and sourced from public spectral databases. nih.gov The chemical shift for H-3 can vary and is often observed as a broad multiplet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy and Stereoisomer Differentiation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including complex steroids like this compound. semanticscholar.orgnp-mrd.org In ¹³C NMR, each unique carbon atom in a molecule produces a distinct signal (peak) in the spectrum, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its local electronic environment. savemyexams.comsavemyexams.com This sensitivity allows for the differentiation of stereoisomers, as the spatial arrangement of substituents significantly influences the magnetic environment of nearby carbon nuclei. uab.cat

The differentiation between this compound and its stereoisomers, such as the 3β-epimer (cholestan-3beta-ol), relies on the distinct chemical shifts for the carbon atoms within the steroid's A-ring and, to a lesser extent, adjacent rings. The orientation of the hydroxyl group at the C-3 position (alpha being axial, beta being equatorial in a chair conformation) causes notable differences in the shielding of C-3 itself, as well as the neighboring C-2 and C-4 carbons. Generally, an axial substituent will cause a greater upfield shift (lower ppm value) for the carbon it is attached to and for the gamma-gauche carbons compared to an equatorial substituent.

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Steroid Carbons

| Carbon Environment | Typical Chemical Shift (δ) Range (ppm) | Influencing Factors |

|---|---|---|

| C-3 (with OH group) | 65 - 75 | Stereochemistry of the hydroxyl group (α vs. β) |

| C-5 | 45 - 55 | A/B ring fusion (cis/trans) |

| C-10 (quaternary) | 35 - 45 | Overall steroid skeleton |

| C-13 (quaternary) | 40 - 50 | Side-chain structure |

| C-18 (methyl) | 10 - 15 | Steroid nucleus structure |

| C-19 (methyl) | 10 - 20 | A/B ring fusion and substitution |

Data derived from general steroid NMR data. libretexts.orglibretexts.org

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for both identifying the structure of this compound and quantifying its presence in complex mixtures. semanticscholar.orgmdpi.com When coupled with a separation technique like Gas Chromatography (GC-MS), it provides high sensitivity and specificity. semanticscholar.org

For structural elucidation, the electron ionization (EI) mass spectrum of this compound provides a distinct fragmentation pattern. massbank.eu The molecular ion peak (M⁺) appears at a mass-to-charge ratio (m/z) corresponding to its molecular weight (388.37 g/mol ). massbank.eu Key fragmentation processes for sterols include the loss of a water molecule (-18 Da) from the hydroxyl group, leading to a prominent peak at m/z 370. Further fragmentation involves characteristic cleavages of the steroid rings and the aliphatic side chain. libretexts.orgnih.gov For example, a characteristic peak for many cholestane derivatives is observed at m/z 215. nih.gov The precise fragmentation pattern is crucial for confirming the identity of the compound and distinguishing it from isomers. nih.govacs.org

Quantitative analysis using MS, often in selected ion monitoring (SIM) mode, allows for the precise measurement of this compound concentration. This is particularly important when it is used as an internal standard. csic.eselsevier.es In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which dramatically increases sensitivity and reduces chemical noise from the sample matrix.

Table 2: Major Ions in the Electron Ionization Mass Spectrum of 5α-Cholestan-3α-ol

| m/z | Proposed Fragment Identity | Significance |

|---|---|---|

| 388 | [M]⁺ | Molecular Ion |

| 370 | [M - H₂O]⁺ | Loss of water from hydroxyl group |

| 355 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group |

| 233 | [C₁₆H₂₅O]⁺ | Cleavage of D-ring |

| 215 | [C₁₆H₂₃]⁺ | Further fragmentation of steroid nucleus |

Based on data from MassBank. massbank.eu and general steroid fragmentation patterns. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule based on their absorption of specific frequencies of infrared radiation. uc.edu The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H Stretch | Alcohol (-OH) |

| 2850 - 3000 (strong) | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| 1440 - 1470 (medium) | C-H Bend | Alkyl (CH₂) |

| 1370 - 1380 (medium) | C-H Bend | Alkyl (CH₃) |

| 1000 - 1200 (medium) | C-O Stretch | Secondary Alcohol |

Based on general IR data for alcohols and alkanes. uc.edunih.govlibretexts.org

Application of this compound as an Internal Standard in Sterol Analysis

In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. tottori-u.ac.jp this compound, specifically epicholestanol (5α-cholestan-3α-ol), is frequently used as an internal standard in the GC or GC-MS analysis of other sterols, most notably cholestanol (5α-cholestan-3β-ol). nih.govresearchgate.netnih.gov

The suitability of this compound as an internal standard stems from several key properties:

Chemical Similarity: It is structurally and chemically very similar to the analytes of interest (e.g., cholestanol), ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation. tottori-u.ac.jp

Natural Scarcity: It is an "unnatural" epimer, meaning it is not typically found in significant amounts in most biological samples, which prevents interference with the measurement of endogenous sterols. nih.gov

Chromatographic Resolution: It can be chromatographically separated from the target analyte, allowing for independent quantification of both peaks. elsevier.esnih.gov

For example, in the diagnosis of cerebrotendinous xanthomatosis (CTX), a genetic disorder characterized by elevated cholestanol levels, this compound is added to serum samples before saponification and extraction. nih.gov By comparing the peak area of the derivatized cholestanol to the peak area of the derivatized this compound, a precise and accurate concentration of cholestanol can be determined, compensating for any variations during the analytical procedure. elsevier.esnih.gov Its use has also been documented in the analysis of sterols in food and oils. csic.es

Vii. Comparative Biochemical and Biological Studies of Cholestan 3alpha Ol

Distinctions from Other Sterols (e.g., Cholestanol (B8816890), Cholesterol)

The structure and function of Cholestan-3alpha-ol are best understood through comparison with other well-known sterols like its stereoisomer, Cholestan-3beta-ol (a form of cholestanol), and the ubiquitous cholesterol.

Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. In the context of cholestanols, the orientation of the hydroxyl (-OH) group at the third carbon position (C-3) is a critical determinant of their properties and biological activity. solubilityofthings.com this compound and Cholestan-3beta-ol are epimers, differing only in the configuration at this single stereocenter.

The "alpha" designation indicates that the hydroxyl group at the C-3 position is oriented below the plane of the steroid's four-ring system, in an axial position. Conversely, the "beta" configuration signifies a hydroxyl group positioned above the plane, in an equatorial position. This seemingly minor difference in spatial orientation leads to significant distinctions in their physical and biological characteristics. researchgate.net For instance, the 3-alpha configuration is thought to enhance hydrogen-bonding capabilities compared to its 3-beta counterpart. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are essential for distinguishing between these stereoisomers.

The table below summarizes the key stereoisomeric differences.

| Feature | This compound | Cholestan-3beta-ol |

| Hydroxyl Group (C-3) | Alpha (α) configuration (axial) | Beta (β) configuration (equatorial) |

| Common Name | Epi-coprostanol | Cholestanol, Dihydrocholesterol |

| Biological Impact | Different metabolic interactions and receptor binding compared to the 3β isomer. | Common standard in lipidomics due to its stability. |

This compound's structure, a saturated sterol, sets it apart from cholesterol, which is unsaturated. Cholesterol features a double bond between carbons 5 and 6 (C5-C6) in its B-ring, a feature absent in the cholestane (B1235564) framework. libretexts.orgnih.gov This saturation makes the four-ring nucleus of cholestanols less rigid than that of cholesterol.

This structural variance leads to functional divergence. Cholesterol is a vital component of mammalian cell membranes, where its rigid structure helps regulate membrane fluidity and organization. libretexts.orgnih.gov While saturated sterols like cholestanols can be found in biological systems, often as metabolic byproducts of cholesterol, their roles differ. For example, the accumulation of cholestanol is a key diagnostic marker for the genetic disorder cerebrotendinous xanthomatosis (CTX). ontosight.ai

The relationship between a molecule's structure and its biological function, known as the structure-activity relationship (SAR), is evident when comparing these sterols. slideshare.net Modifications to the sterol backbone, such as the saturation of the B-ring or the stereochemistry of the C-3 hydroxyl group, alter how the molecule interacts with enzymes and membranes, leading to distinct biological outcomes. researchgate.net

Inter-species Variation in this compound Metabolism and Distribution

The metabolism and distribution of sterols, including this compound, can vary significantly between different animal species. These differences are often attributed to variations in the expression and activity of metabolic enzymes and transport proteins involved in sterol and bile acid pathways. ijbs.comresearchgate.net

For instance, the metabolism of dietary lipids and the primary site of fatty acid synthesis differ between ruminant and non-ruminant animals. ijbs.com Ruminants have a forestomach fermentation system that alters lipids before absorption, whereas non-ruminants absorb fatty acids and monosaccharides directly from the small intestine. ijbs.com Such fundamental differences in lipid metabolism can influence the profile of sterols found in various tissues.

A specific example of inter-species metabolic variation can be seen in the study of rat liver microsomes. Research has shown that these microsomes can convert 5alpha-cholestan-3-one (B1202042) into both 5alpha-cholestan-3alpha-ol and its 3beta-epimer. nih.gov The 3-alpha-hydroxysteroid dehydrogenase responsible for forming this compound can use either NADH or NADPH as a cofactor. nih.gov In these rat liver studies, the ratio of the 3beta to the 3alpha isomer produced was approximately 10:1, a ratio that remained consistent regardless of the animal's sex. nih.gov This highlights a species-specific enzymatic preference that may not be the same in other animals, including humans, where differences in bile acid metabolism are well-documented. researchgate.netnih.gov

Research on this compound in Model Systems (e.g., in vitro cellular studies, animal models)

Model systems are indispensable tools for investigating the biological roles and metabolic pathways of compounds like this compound. These models, which include in vitro cell cultures and in vivo animal studies, allow researchers to study complex biological processes in a controlled environment. plos.org

In Vitro Cellular Studies: In vitro studies, conducted in laboratory settings using cell lines, have been employed to explore the effects of cholestane derivatives. For example, research on prostate cancer cell lines demonstrated that related cholestane compounds could suppress cell proliferation. In other studies, various oxysterols, which are oxidized derivatives of cholesterol, were shown to induce apoptosis (programmed cell death) in canine gallbladder epithelial cells grown in culture. ebi.ac.uk The effects of 15-oxygenated sterols on the inhibition of sterol biosynthesis have been evaluated in cultured animal cells (L cells). nih.gov These cell-based assays are crucial for initial investigations into the mechanisms of action and potential therapeutic applications of sterol compounds.

Animal Models: Animal models provide a more complex biological system to study the metabolism and physiological effects of compounds. While some studies use animal models to investigate diseases related to sterol metabolism, such as the use of rabbits to study the formation of gallstones induced by 5beta-cholestan-3beta-ol, they offer insights into the broader class of cholestanols. nih.govsigmaaldrich.com Rat models have been fundamental in elucidating the enzymatic pathways of cholestanol biosynthesis. Studies using rat liver microsomes have identified the specific dehydrogenases that produce this compound and its 3beta isomer from a ketone precursor, demonstrating the metabolic capabilities within a whole-organ system. nih.gov These models are valuable for understanding how compounds are metabolized and distributed in vivo. nih.gov

The table below provides examples of research findings using these model systems.

| Model System | Research Focus | Key Findings | Citation |

| Prostate Cancer Cell Lines | Antiproliferative effects | Related cholestane compounds showed suppression of cell proliferation. | |

| Canine Gallbladder Epithelial Cells | Oxysterol-induced apoptosis | Keto-oxysterols, including 5beta-cholestan-3-one, induced apoptosis. | ebi.ac.uk |

| Rat Liver Microsomes | Sterol Metabolism | Demonstrated the enzymatic conversion of 5alpha-cholestan-3-one to both 5alpha-cholestan-3alpha-ol and 5alpha-cholestan-3beta-ol. | nih.gov |

| Rabbit Model | Gallstone Formation | Feeding of 5beta-cholestan-3beta-ol induced gallstones composed of calcium allodeoxycholyl glycine. | nih.gov |

Viii. Future Directions and Emerging Research Avenues for Cholestan 3alpha Ol

Elucidation of Novel Metabolic Enzymes and Pathways

A primary focus of future research will be the identification and characterization of new enzymes and metabolic routes involving Cholestan-3alpha-ol. While the basic pathways of sterol metabolism are established, many of the specific enzymes and their regulatory mechanisms remain to be discovered.

Key Research Questions:

What are the currently unknown enzymes responsible for the synthesis and modification of this compound?

How are these metabolic pathways regulated under different physiological and pathological conditions?

Are there alternative or undiscovered metabolic fates for this compound?

Methodological Approaches:

Multi-omics Integration: Combining genomics, proteomics, and metabolomics will be crucial. metwarebio.com For instance, analyzing lipid profiles alongside gene and protein expression in response to stimuli can reveal new metabolic networks. metwarebio.com

Functional Genomics: Techniques like CRISPR-based screening can identify genes essential for specific metabolic conversions of sterols. asm.org

Enzyme Assays: Developing specific assays for human liver homogenates can help measure the conversion rates of precursors to bile acids, such as the metabolism of 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-oic acid to cholic acid. nih.gov

Research has already shown that enzymes like 3alpha-hydroxysteroid dehydrogenase (AKR1C4) are involved in the reduction of related cholestane (B1235564) molecules. reactome.org Future work will likely uncover a broader family of enzymes with specificities for different cholestan-ol isomers. For example, studies on rat liver microsomes have indicated the presence of distinct 3-beta-hydroxysteroid and 3-alpha-hydroxysteroid dehydrogenases that act on 5alpha-cholestan-3-one (B1202042) to produce both 5alpha-cholestan-3beta-ol and 5alpha-cholestan-3alpha-ol. ebi.ac.uk

Advanced Structural Biology of this compound Binding Proteins

Understanding how this compound interacts with proteins at an atomic level is key to deciphering its biological functions. Advances in structural biology techniques are making it possible to visualize these interactions in unprecedented detail.

Key Research Questions:

What are the three-dimensional structures of proteins that bind this compound?

What are the specific molecular interactions that confer binding affinity and specificity?

How does binding of this compound induce conformational changes in its target proteins?

Methodological Approaches:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques are essential for determining the high-resolution structures of protein-ligand complexes. technologynetworks.com The number of crystal structures of membrane proteins in complex with cholesterol and its analogs is growing, providing a valuable resource for understanding binding characteristics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and conformation of sterols and can be used to study their interactions with proteins in solution. creative-proteomics.com

Biophysical Techniques: Methods like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and microscale thermophoresis (MST) are used to quantify binding affinities and kinetics. biocev.eu

For example, the NPC2 protein, implicated in Niemann-Pick C disease, has been shown to bind a variety of sterols, including 5-alpha-cholestan-3-one, a close metabolic relative of this compound. ebi.ac.uk Future structural studies will likely focus on a wider range of sterol-binding proteins, including receptors, enzymes, and transport proteins. ebi.ac.ukcas.cz

Development of Chemical Probes and Synthetic Tools

To investigate the function of this compound in its native cellular environment, researchers need specific chemical tools. The development of chemical probes and novel synthetic routes is a critical area of ongoing research.

Key Research Questions:

How can we synthesize this compound and its derivatives with high purity and stereochemical control?

Can we develop fluorescent or radiolabeled probes to track the localization and dynamics of this compound in living cells?

Can synthetic analogs of this compound be created to modulate the activity of its target proteins?

Methodological Approaches:

Organic Synthesis: Developing new synthetic methodologies is crucial for creating these chemical tools. mskcc.org For instance, the synthesis of 5-alpha-Cholestan-3-alpha-OL can be achieved from cholesterol through hydrogenation and stereochemical refinement.

Chemical Biology: "Mutated" chemicals, or chemical probes, can be designed to study protein function in a manner analogous to genetic mutations. mskcc.org These can include fluorescently tagged molecules for imaging or biotinylated versions for proteomic analysis. mskcc.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a variety of derivatives and testing their biological activity can lead to the development of potent and selective modulators. ki.se

The creation of probes like 5alpha-Cholestan-3alpha-ol, 5,6alpha-epoxy-, which contains a reactive epoxide group, can be useful for identifying binding partners through covalent labeling. ontosight.ai

High-Throughput Screening and Omics Approaches in Sterol Research

The complexity of sterol metabolism and its integration with other cellular processes necessitates high-throughput and systems-level approaches.

Key Research Questions: